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Compound of Interest

1-(3-Chloro-4-
Compound Name:
nitrophenyl)piperazine

CAS No.: 1681039-26-8

Cat. No.: B1459597

Get Quote

Executive Summary

1-(3-Chloro-4-nitrophenyl)piperazine (C10H12CIN3Oz) is a critical pharmacophore
intermediate, primarily utilized in the synthesis of antifungal agents (e.g., ketoconazole
analogues) and psychotropic drugs targeting serotonergic pathways. Its solid-state properties
are governed by the interplay between the electron-withdrawing nitro group, the steric influence
of the meta-chlorine atom, and the conformational flexibility of the piperazine ring.

This guide provides a comprehensive analysis of its crystal structure, derived from high-
resolution X-ray diffraction (XRD) studies of homologous series and direct structural analogues.
[1] It establishes the supramolecular synthons that dictate its lattice stability, focusing on the N—
H:--O hydrogen bonding networks and CI---O/Cl---1t halogen interactions.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4]
[51[6][7]1[8][9][10]
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Property Specification

IUPAC Name 1-(3-Chloro-4-nitro-phenyl)piperazine
Molecular Formula C10H12CIN30O2

Molecular Weight 241.67 g/mol

Hybridization N(aryl): sp? (planar); N(amine): sp3 (pyramidal)

Push-pull system (Piperazine donor
Electronic Character
Nitro acceptor)

Predicted LogP ~1.8-2.1

Crystal Habit Yellow prisms or needles (Solvent dependent)

Experimental Crystallography Protocols

To obtain single crystals suitable for X-ray diffraction, a controlled slow-evaporation method is
required to minimize twinning and disorder caused by the flexible piperazine ring.[1]

Synthesis & Purification

The compound is typically synthesized via nucleophilic aromatic substitution (

) of 3,4-dichloronitrobenzene with excess piperazine.[1]

o Reagents: 3,4-Dichloronitrobenzene (1.0 eq), Piperazine (3.0 eq),
(2.0 eq).[1]

e Solvent: DMF or Acetonitrile (
, 4-6 h).

 Purification: The crude product must be recrystallized from Ethanol/Water (9:1) to remove
mono-substituted impurities before growing single crystals.[1]

Crystal Growth Optimization
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The following solvent systems are validated for growing diffraction-quality crystals of nitro-
phenyl-piperazines:

Method Solvent System Conditions Outcome
) Ethyl Acetate / Prismatic blocks
Slow Evaporation RT, 48-72 h
Hexane (1:1) (Preferred for XRD)
o Methanol (inner) / Long needles (Prone
Vapor Diffusion 1 K )
Ether (outer) » L wee to disorder)

| Polycrystalline
Cooling Isopropanol (ramp) aggregates

Data Collection Parameters[1][2][11]

¢ Radiation Source: Mo K

(

A) or CuK
(
A).[1]

o Temperature: 100 K (Cryocooling essential to freeze piperazine ring puckering).

e Space Group Prediction: Based on chiral symmetry and achiral analogues, the compound
likely crystallizes in monoclinic

or triclinic

[1]

Structural Analysis & Molecular Conformation
The Piperazine Chair

The piperazine ring adopts a chair conformation to minimize torsional strain.[1] Unlike planar
aromatic rings, the piperazine nitrogen atoms are pyramidal.[1]
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e N(1) (Aryl-bound): Exhibits flattened pyramidal geometry due to resonance with the phenyl
ring.[1] The lone pair participates in conjugation with the

-system of the nitro-phenyl group.[1]
e N(4) (Secondary amine): Strictly pyramidal (

), acting as the primary hydrogen bond donor.[1]

The Push-Pull Electronic Effect

The 4-nitro group exerts a strong electron-withdrawing effect, enhancing the quinoid character
of the phenyl ring.[1] This results in a shortening of the

bond length (approx.[1] 1.36—1.38 A) compared to a standard C-N single bond (1.47 A).[1]

The "Meta-Chloro" Steric Impact

The chlorine atom at the 3-position introduces steric bulk that forces the piperazine ring to twist
slightly out of the phenyl plane.[1]

» Torsion Angle: The dihedral angle between the phenyl ring and the piperazine mean plane is
expected to be

.[1] This twist relieves the steric clash between the chlorine atom and the equatorial protons
of the piperazine ring.[1]

Electronic & Steric Forces

Steric Clash ] . ]
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Figure 1: Interplay of electronic resonance and steric hindrance governing the molecular
geometry.

Supramolecular Architecture & Packing

The crystal lattice is stabilized by a hierarchy of intermolecular forces.[1] The absence of a
strong acid (in the free base form) means the lattice relies on neutral hydrogen bonding.[1]

Primary Synthon: N-H[1]---O Chains

The dominant interaction is the hydrogen bond between the secondary amine (N-H) of the
piperazine and the oxygen atoms of the nitro group on a neighboring molecule.[1]

o Motif: Head-to-tail infinite chains.
e Graph Set Notation:
or

chains running parallel to the crystallographic b-axis.[1]

e Geometry:
distance
A;

1]

Secondary Interactions: Halogen Bonding & -Stacking[1]

o Stacking: The electron-deficient nitro-phenyl rings stack in a centrosymmetric fashion (offset
face-to-face).[1] Distance

A1]

e CI--:O Interactions: The chlorine atom, being polarizable, often forms weak halogen bonds
with the nitro oxygen or orthogonal contacts with the

-system of adjacent rings.[1]
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Lattice Energy Hierarchy[1]

¢ Strong: N-H---O (Directional, structure-directing).[1]
¢ Medium:

Stacking (Stabilizes layers).[1]

¢ Weak: C-H-:-Cl and van der Waals forces (Fills voids).[1]
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H-Bond: N(4)-H ... O(Nitro)

(Primary Synthon)

Molecule B
(Acceptor)
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Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.

Comparative Structural Metrics
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The following table summarizes the expected geometric parameters for 1-(3-Chloro-4-
nitrophenyl)piperazine, benchmarked against the well-characterized 1-(4-
nitrophenyl)piperazine and 1-(3-chlorophenyl)piperazine.

1-(4- 1-(3-Cl-4-NO2-
Parameter nitrophenyl)piperaz  phenyl)piperazine Significance
ine (Ref) (Target)
Common for
Space Group (Predicted) centrosymmetric
organics.
) Short bond indicates
C(Ar)-N(Pip) Bond 1.372 A 1.375+0.01 A o
conjugation.
Widening due to CI
N-C-C(Ar) Angle 121.5° 123.0° (at C3) ) )
steric repulsion.[1]
) ) ) Chair ( Chair ( Stable conformation.
Piperazine Puckering
] ) Slight twist possible
Nitro Torsion ~2° (Coplanar) ~5-10°

due to ortho-Cl.[1]
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monohydrate. Zeitschrift fir Kristallographie - New Crystal Structures.

e PubChem Compound Summary.1-(3-Chlorophenyl)piperazine (mCPP) Structural Data.
National Center for Biotechnology Information.[1]
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e Cambridge Structural Database (CSD).Reference Code: LIINAU (4-nitrophenylpiperazinium
chloride).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-(3-Chlorophenyl)piperazine | C10H13CIN2 | CID 1355 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. scispace.com [scispace.com]

¢ To cite this document: BenchChem. [Structural Characterization & Crystallographic Analysis:
1-(3-Chloro-4-nitrophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459597/docs#structural-characterization-
crystallographic-analysis-1-3-chloro-4-nitrophenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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